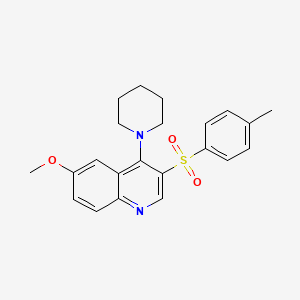

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Methoxylation: Introduction of the methoxy group at the 6-position can be done using methanol and a suitable catalyst.

Sulfonylation: The 4-methylbenzenesulfonyl group is introduced via sulfonyl chloride in the presence of a base like pyridine.

Piperidinylation: The piperidine ring is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: The parent compound, known for its antimalarial properties.

Chloroquine: A well-known antimalarial drug.

Quinidine: Used as an antiarrhythmic agent.

Uniqueness

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy, sulfonyl, and piperidinyl groups contribute to its potential as a versatile compound in various research fields.

Activité Biologique

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline, also known as AA92593, is a compound that has garnered attention for its biological activities, particularly in the context of cancer treatment and phototransduction inhibition. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO3S. It features a quinoline core structure modified with a methoxy group and a sulfonyl-piperidine moiety, contributing to its unique pharmacological properties.

AA92593 acts primarily as a selective antagonist of melanopsin, a photoreceptive protein involved in regulating circadian rhythms and pupil response to light. The compound has an IC50 value of 665 nM in inhibiting melanopsin-mediated phototransduction in CHO cells expressing melanopsin (Opn4) . This selectivity is significant, as it demonstrates minimal interaction with over 74 common biological targets at concentrations greater than 10 μM, indicating a high degree of specificity for its primary target .

Anticancer Properties

Recent studies have explored the anticancer potential of quinoline derivatives, including AA92593. In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, quinolinone derivatives have been shown to induce apoptosis and inhibit cell proliferation in HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer) cell lines .

Table 1: Cytotoxic Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| AA92593 | HL-60 | <0.3 | Induces apoptosis |

| AA92593 | MCF-7 | Low µM range | Inhibits proliferation |

| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 | >5-fold more cytotoxic than HUVEC | DNA damage induction |

The structure-activity relationship (SAR) indicates that modifications at specific positions on the quinoline ring can significantly influence cytotoxicity. Compounds with alkyl substituents at position 2 tend to exhibit higher potency compared to those with aryl groups .

Photophobia and Migraine Relief

AA92593 has been investigated for its potential to alleviate photophobia associated with migraines. By inhibiting melanopsin, it may reduce light sensitivity and related discomfort during migraine episodes. Studies indicate that the compound effectively inhibited mouse pupillary light reflex and light aversion behaviors in vivo .

Case Studies

A notable study examined the effects of AA92593 on mouse models exhibiting photophobia. The results demonstrated a significant reduction in light aversion when treated with the compound compared to control groups. This suggests potential clinical applications for patients suffering from migraine-related photophobia.

Propriétés

IUPAC Name |

6-methoxy-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-16-6-9-18(10-7-16)28(25,26)21-15-23-20-11-8-17(27-2)14-19(20)22(21)24-12-4-3-5-13-24/h6-11,14-15H,3-5,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMUGRHACMAJQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.